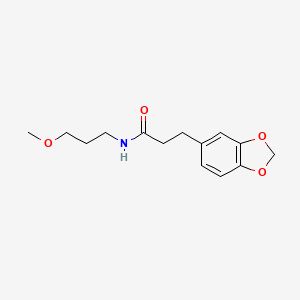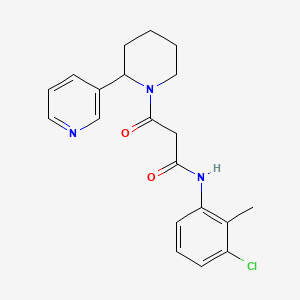![molecular formula C18H28N2O3S B4460593 1-(ethylsulfonyl)-N-[1-(2-methylphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B4460593.png)
1-(ethylsulfonyl)-N-[1-(2-methylphenyl)propyl]-4-piperidinecarboxamide
Descripción general
Descripción
1-(ethylsulfonyl)-N-[1-(2-methylphenyl)propyl]-4-piperidinecarboxamide, also known as EPPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. EPPC is a piperidinecarboxamide derivative, which means that it contains a piperidine ring and a carboxamide group. This compound has been found to have interesting biological properties, making it a promising candidate for various scientific studies.
Mecanismo De Acción
The mechanism of action of 1-(ethylsulfonyl)-N-[1-(2-methylphenyl)propyl]-4-piperidinecarboxamide is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 1-(ethylsulfonyl)-N-[1-(2-methylphenyl)propyl]-4-piperidinecarboxamide has also been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects
1-(ethylsulfonyl)-N-[1-(2-methylphenyl)propyl]-4-piperidinecarboxamide has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including matrix metalloproteinases and histone deacetylases. In addition, 1-(ethylsulfonyl)-N-[1-(2-methylphenyl)propyl]-4-piperidinecarboxamide has been found to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(ethylsulfonyl)-N-[1-(2-methylphenyl)propyl]-4-piperidinecarboxamide in lab experiments is that it has been extensively studied and has a well-established synthesis method. In addition, 1-(ethylsulfonyl)-N-[1-(2-methylphenyl)propyl]-4-piperidinecarboxamide has been found to have interesting biological properties, making it a promising candidate for various scientific studies. However, one limitation of using 1-(ethylsulfonyl)-N-[1-(2-methylphenyl)propyl]-4-piperidinecarboxamide in lab experiments is that its mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for research on 1-(ethylsulfonyl)-N-[1-(2-methylphenyl)propyl]-4-piperidinecarboxamide. One area of interest is its potential as a treatment for cancer and neurological disorders. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in vivo. In addition, further studies are needed to determine the optimal dosage and delivery method for 1-(ethylsulfonyl)-N-[1-(2-methylphenyl)propyl]-4-piperidinecarboxamide. Finally, future research should focus on the development of analogs of 1-(ethylsulfonyl)-N-[1-(2-methylphenyl)propyl]-4-piperidinecarboxamide with improved efficacy and reduced toxicity.
Aplicaciones Científicas De Investigación
1-(ethylsulfonyl)-N-[1-(2-methylphenyl)propyl]-4-piperidinecarboxamide has been extensively studied for its potential applications in scientific research. One area of interest is its potential as a treatment for various diseases, including cancer and neurological disorders. 1-(ethylsulfonyl)-N-[1-(2-methylphenyl)propyl]-4-piperidinecarboxamide has been found to have antitumor activity in vitro and in vivo, making it a promising candidate for cancer research. In addition, 1-(ethylsulfonyl)-N-[1-(2-methylphenyl)propyl]-4-piperidinecarboxamide has been found to have neuroprotective effects, making it a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-ethylsulfonyl-N-[1-(2-methylphenyl)propyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-4-17(16-9-7-6-8-14(16)3)19-18(21)15-10-12-20(13-11-15)24(22,23)5-2/h6-9,15,17H,4-5,10-13H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXMQQUPOKSZQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1C)NC(=O)C2CCN(CC2)S(=O)(=O)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-methylphenyl)-6-{[4-(2-phenylethyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4460510.png)
![7-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4460518.png)
![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-(2-methylphenyl)urea](/img/structure/B4460522.png)
![1-(ethylsulfonyl)-N-[3-(3-methyl-1-piperidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B4460529.png)
![2-[(2,4-dimethylphenyl)amino]-4,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4460534.png)
![2-chloro-N-(2-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B4460547.png)

![3-(2-furyl)-6-(3-isopropyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4460552.png)

![N-(2-methoxy-5-methylphenyl)-6-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4460574.png)
![3-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-5-propylisoxazole](/img/structure/B4460583.png)
![6-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-N-ethyl-2-methyl-4-pyrimidinamine](/img/structure/B4460594.png)

![2-{[2-(1,3-benzodioxol-5-ylamino)-4-quinazolinyl]amino}ethanol](/img/structure/B4460609.png)